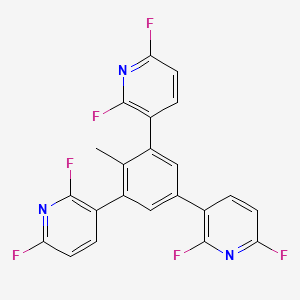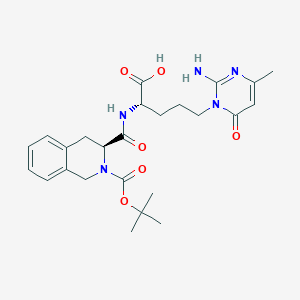
Boc-Tic-Nva(Unk)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-Tic-Nva(Unk)-OH” is a synthetic compound used in various scientific research applications. The name suggests it is a peptide or peptide-like molecule, with Boc (tert-butyloxycarbonyl) as a protecting group, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), Nva (norvaline), and an unknown component represented by Unk.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Tic-Nva(Unk)-OH” typically involves the stepwise assembly of the peptide chain. The Boc group is used to protect the amino group during the synthesis. The general steps include:
Protection: Protecting the amino group of Tic with Boc.
Coupling: Coupling Boc-Tic with Nva using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding protected amino acids.
Chemical Reactions Analysis
Types of Reactions
“Boc-Tic-Nva(Unk)-OH” can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Major Products
The major products depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while coupling reactions yield extended peptide chains.
Scientific Research Applications
“Boc-Tic-Nva(Unk)-OH” is used in various fields, including:
Chemistry: As a building block for synthesizing more complex peptides.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs or studying disease mechanisms.
Industry: Producing peptide-based materials or catalysts.
Mechanism of Action
The mechanism of action for “Boc-Tic-Nva(Unk)-OH” would depend on its specific application. Generally, peptides can interact with proteins, enzymes, or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Boc-Tic-OH: A simpler version without the Nva and Unk components.
Boc-Nva-OH: Lacks the Tic and Unk components.
Boc-Tic-Nva-OH: Similar but without the unknown component.
Uniqueness
“Boc-Tic-Nva(Unk)-OH” is unique due to the combination of its components, which may confer specific properties or activities not found in simpler analogs.
Properties
Molecular Formula |
C25H33N5O6 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2S)-5-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-2-[[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H33N5O6/c1-15-12-20(31)29(23(26)27-15)11-7-10-18(22(33)34)28-21(32)19-13-16-8-5-6-9-17(16)14-30(19)24(35)36-25(2,3)4/h5-6,8-9,12,18-19H,7,10-11,13-14H2,1-4H3,(H2,26,27)(H,28,32)(H,33,34)/t18-,19-/m0/s1 |
InChI Key |
CVMIXYFDWRRAQM-OALUTQOASA-N |
Isomeric SMILES |
CC1=CC(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CCCC(C(=O)O)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
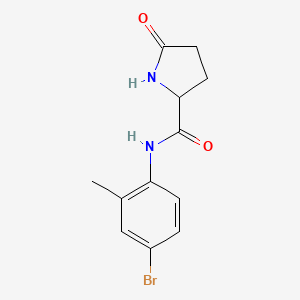
![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
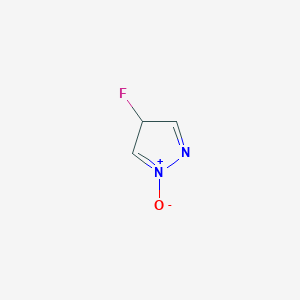
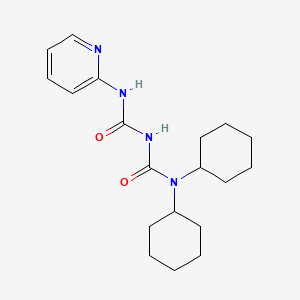

![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
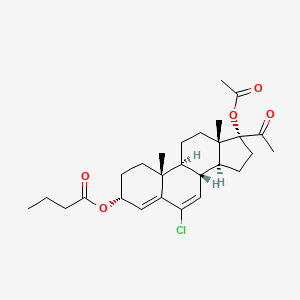
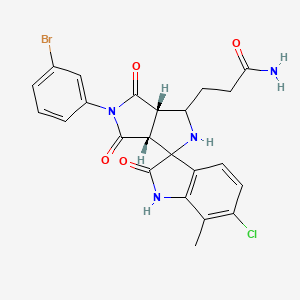


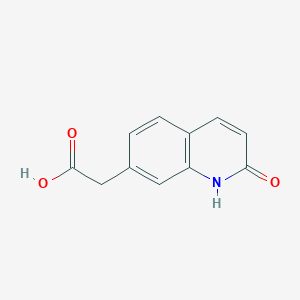
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)
